Potassium hexacyanoplatinate(IV)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium hexacyanoplatinate(IV) is a complex compound that is not directly described in the provided papers. However, related compounds with similar ligands and metal centers are discussed. For instance, potassium hexafluoroplatinate(IV) is mentioned, which shares the platinum(IV) metal center but has fluoride ligands instead of cyanide . Similarly, potassium tetraethylammonium hexathiocyanatoplatinate(IV) is a related compound with a platinum(IV) center and thiocyanate ligands . These compounds can provide insight into the potential properties and structure of potassium hexacyanoplatinate(IV).

Synthesis Analysis

The synthesis of related platinum(IV) compounds involves the reaction of a platinum salt with the appropriate ligands. For example, potassium tetraethylammonium hexathiocyanatoplatinate(IV) is synthesized by reacting potassium hexathiocyanatoplatinate(IV) with tetraethylammonium chloride in an acetonitrile aqueous solution . This suggests that a similar approach could be used to synthesize potassium hexacyanoplatinate(IV), possibly by reacting a platinum(IV) salt with a potassium cyanide source under suitable conditions.

Molecular Structure Analysis

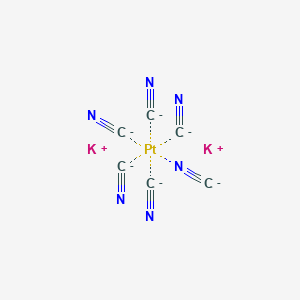

The molecular structure of potassium hexacyanoplatinate(IV) can be inferred from related compounds. The platinum(IV) ion typically exhibits octahedral coordination geometry. In the case of potassium tetraethylammonium hexathiocyanatoplatinate(IV), the platinum ion is coordinated by six thiocyanate ligands, resulting in an octahedral structure . Similarly, potassium hexafluoroplatinate(IV) also displays an octahedral geometry with six fluoride ligands . It is reasonable to assume that potassium hexacyanoplatinate(IV) would also form an octahedral complex with six cyanide ligands.

Chemical Reactions Analysis

While the specific chemical reactions of potassium hexacyanoplatinate(IV) are not detailed in the provided papers, the reactivity of similar platinum(IV) complexes can be indicative. For instance, potassium hexacyanoferrate(II) is used as a cyanating agent in the presence of a palladium catalyst . This suggests that the cyanide ligands in platinum(IV) cyanide complexes may also exhibit reactivity under certain conditions, potentially acting as cyanating agents or undergoing ligand exchange reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium hexacyanoplatinate(IV) can be extrapolated from the properties of related compounds. For example, potassium tetraethylammonium hexathiocyanatoplatinate(IV) forms large red-brown crystals, indicating that the compound is likely to be crystalline in nature . The crystal structure of potassium hexafluoroplatinate(IV) is based on a hexagonal unit cell, which may suggest that potassium hexacyanoplatinate(IV) could also crystallize in a similar system . The exact physical properties such as melting point, solubility, and density would require empirical determination.

Wissenschaftliche Forschungsanwendungen

. It has numerous uses in the realm of scientific research and lab work .

One specific application of Potassium hexacyanoplatinate(IV) is in the field of biochemical research . It serves as a reagent for identifying iron in biological samples and determining the existence of iron in water-based solutions . The functionality of Potassium hexacyanoplatinate(IV) lies in its capacity to form a stable complex with iron ions. The cyanide groups of the anion bind the iron ions, allowing this complex to interact with a range of compounds like reducing or oxidizing agents, resulting in a variety of products .

-

Biochemical Research : As mentioned earlier, Potassium hexacyanoplatinate(IV) is used as a reagent for identifying iron in biological samples .

-

Chemical Synthesis : Potassium hexacyanoplatinate(IV) is used in chemical synthesis, particularly in one-step synthesis processes. It provides concise and direct routes for target compounds, streamlining the synthesis process.

-

Quantum Dots Research : There’s research indicating the use of Potassium hexacyanoplatinate(IV) in the study of quantum dots . Quantum dots are tiny particles or nanocrystals of a semiconducting material with diameters in the range of 2-10 nanometers .

-

Platinum Drug Research : Potassium hexacyanoplatinate(IV) has been used in the selective recognition of cis-trans-isomers of platinum drugs . This is important in the field of medicinal chemistry where different isomers can have different therapeutic effects .

-

Enzymatic Studies : Some research indicates the use of Potassium hexacyanoplatinate(IV) in enzymatic studies, such as developing enzymatic cocktails that can kill tuberculosis-causing mycobacteria .

-

Material Science : Due to its unique properties, Potassium hexacyanoplatinate(IV) can be used in material science for the synthesis of new materials .

-

Nanotechnology : Potassium hexacyanoplatinate(IV) can be used in the production of nanopowders and nanocrystals, which have applications in various fields like electronics, optics, and medicine .

Safety And Hazards

Potassium hexacyanoplatinate(IV) can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. Avoid breathing dust/fume/gas/mist/vapors/spray. If it gets in the eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

dipotassium;platinum(4+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;2*+1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKPKKPXZORMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6K2N6Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassiumhexacyanoplatinate(IV) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)